molecular formula C17H18Cl2N2O5S B300425 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B300425
M. Wt: 433.3 g/mol
InChI Key: VJGCCJFONFGOQR-UHFFFAOYSA-N
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Description

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMA, and it is a member of the sulfonamide class of compounds. CMMA has been shown to possess a range of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of CMMA involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This reaction is important for maintaining the pH balance in the body, particularly in the blood and tissues. CMMA binds to the active site of carbonic anhydrase and prevents it from carrying out this reaction, leading to a decrease in carbon dioxide levels and an increase in bicarbonate levels.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by CMMA can have a range of biochemical and physiological effects. One of the primary effects is a decrease in the production of gastric acid, making CMMA a potential treatment for conditions such as peptic ulcers and gastroesophageal reflux disease. CMMA has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CMMA in lab experiments is its ability to selectively inhibit carbonic anhydrase activity. This allows researchers to study the role of this enzyme in a range of biological processes. However, one of the limitations of using CMMA is that it is a synthetic compound and may not accurately reflect the properties of natural compounds.

Future Directions

There are a number of potential future directions for research involving CMMA. One area of interest is the development of new therapeutic agents based on the structure of CMMA. Researchers are also interested in studying the effects of CMMA on other enzymes and biological processes, and in developing new methods for synthesizing this compound more efficiently. Additionally, there is potential for the use of CMMA in diagnostic assays for the detection of carbonic anhydrase activity in biological samples.

Synthesis Methods

The synthesis of CMMA is a complex process that involves several steps. The starting materials for the synthesis are 3-chloro-4-methoxyaniline and 3-chloro-4-methoxybenzoyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product 2-[3-chloro-4-methoxyanilino]-N-(3-chloro-4-methoxyphenyl)acetamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, CMMA.

Scientific Research Applications

CMMA has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes. One of the primary enzymes that CMMA targets is carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. CMMA has been shown to be a potent inhibitor of carbonic anhydrase, and this property has made it a valuable tool for researchers studying the role of this enzyme in various biological processes.

properties

Molecular Formula

C17H18Cl2N2O5S

Molecular Weight

433.3 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H18Cl2N2O5S/c1-25-15-6-4-11(8-13(15)18)20-17(22)10-21(27(3,23)24)12-5-7-16(26-2)14(19)9-12/h4-9H,10H2,1-3H3,(H,20,22)

InChI Key

VJGCCJFONFGOQR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)Cl

Origin of Product

United States

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